Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:
- 4-Fluorophenyl group: Enhances metabolic stability and binding affinity via electron-withdrawing effects.
- Ethyl carboxylate moiety: Influences solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4S2/c1-2-28-20(27)16-13-10-30-18(22-17(25)14-4-3-9-29-14)15(13)19(26)24(23-16)12-7-5-11(21)6-8-12/h3-10H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDCSXTQBTNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,4-d]pyridazine Family
Table 1: Key Structural and Molecular Differences
Key Observations :
- Thiophene vs.
- Amino vs. Carboxamido: The amino-substituted analog (Table 1, row 3) has a lower molecular weight and higher polarity, which may favor renal clearance but limit blood-brain barrier penetration .
Table 2: Cross-Class Comparisons
Key Observations :
- Core Flexibility: Dihydropyrimidinones exhibit a saturated ring, enabling conformational adaptability for target binding, while the rigid thieno-pyridazine core may favor selective interactions .
- Synthesis: The target compound likely requires specialized amidation steps for the thiophene-carboxamido group, whereas dihydropyrimidinones are synthesized via Biginelli-like reactions with broader catalyst compatibility .
Fluorinated Pyridazine Derivatives in Patents
Recent patents highlight pyridazine-carboxamide derivatives with fluorinated aromatic groups, such as:
- (4aR)-1-[2,3-Difluoro-4-iodophenyl]methyl-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]...carboxamide (Example 321, ): Features a pyrrolo-pyridazine core and trifluoromethyl group for enhanced metabolic stability.
- (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]...carboxamide (Example 329, ): Combines fluorophenyl and trifluoromethyl groups for dual electronic effects.
Comparison with Target Compound :
- The target compound lacks complex halogenation (e.g., iodine or trifluoromethyl groups) but retains fluorophenyl-mediated stability. Its thiophene-carboxamido group may offer unique π-π stacking or sulfur-mediated interactions absent in patent examples .
Preparation Methods
Gewald Reaction for Thienopyridazine Formation
The thieno[3,4-d]pyridazine core is synthesized via the Gewald reaction, a three-component protocol involving ketones, malononitrile, and sulfur. For this compound, 4-fluorophenylacetone reacts with malononitrile and elemental sulfur in ethanol under reflux (78°C, 6–8 hours) to yield 2-amino-5-(4-fluorophenyl)thiophene-3-carbonitrile. Cyclocondensation with hydrazine hydrate at 90°C for 12 hours generates the dihydropyridazine intermediate, which is subsequently oxidized using hydrogen peroxide (30% v/v) to form the 4-oxo derivative.
Reaction Conditions:
Alternative Multi-Step Condensation
An alternative route involves pre-forming the pyridazine ring before introducing the thiophene moiety. Ethyl 3-amino-4-cyano-5-(4-fluorophenyl)thiophene-2-carboxylate is treated with acetic anhydride and sodium nitrite in dimethylformamide (DMF) at 0–5°C to form a diazonium intermediate, which undergoes cyclization upon heating to 60°C. This method avoids sulfur-based reagents but requires stringent temperature control to prevent diazonium decomposition.
Functionalization of the Core Structure
Introduction of the Thiophene-2-Carboxamido Group
The carboxamido functionality at position 5 is introduced via acylation. Thiophene-2-carbonyl chloride is reacted with the aminothienopyridazine intermediate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 4 hours, achieving 85–90% conversion.
Critical Parameters:
Ethyl Esterification at Position 1
Esterification of the carboxylic acid precursor is accomplished using ethanol and sulfuric acid (H₂SO₄) as a catalyst. The reaction mixture is refluxed for 6 hours, followed by neutralization with sodium bicarbonate to isolate the ethyl ester.
Optimization Note:
Industrial-Scale Production Techniques
Continuous Flow Chemistry
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow systems enable precise control over exothermic reactions (e.g., Gewald reaction) by maintaining optimal temperature and pressure gradients. A tubular reactor setup with in-line purification (e.g., scavenger resins) reduces downstream processing time and improves yield consistency.
Advantages:
- 20–30% reduction in reaction time compared to batch processes.
- Purity ≥98% without column chromatography.
Data Tables
Table 1. Comparison of Synthetic Methods
Table 2. Industrial vs. Laboratory Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Overall Yield | 55–60% | 70–75% |
| Purity | 95–97% | ≥98% |
| Process Time | 72 hours | 48 hours |
Challenges and Optimization Strategies
Byproduct Formation in Acylation
The use of thiophene-2-carbonyl chloride can generate N-acylurea byproducts if residual carbodiimides (e.g., EDCI) are present. Implementing scavenger resins (e.g., trisamine) during workup minimizes this issue.
Oxidative Degradation
The 4-oxo group is prone to over-oxidation under strong acidic conditions. Replacing hydrogen peroxide with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C suppresses sulfone formation.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the construction of the thieno[3,4-d]pyridazine core. Key steps include:
- Amidation : Introducing the thiophene-2-carboxamido group via coupling reactions using activating agents like EDCI/HOBt .
- Esterification : Ethyl ester formation under reflux in solvents such as toluene or dichloromethane, often catalyzed by acetic acid .
- Fluorophenyl incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 4-fluorophenyl group . Methodological Tip : Optimize solvent polarity and temperature to minimize side reactions. Monitor intermediates via TLC/HPLC and purify via column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR/FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and proton environments (e.g., fluorophenyl aromatic signals in ¹H NMR) .
- X-ray crystallography : Resolve 3D conformation using SHELXL for refinement (R-factor < 0.05). Ensure crystal quality by slow evaporation from DMSO/EtOH mixtures .
- Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI) with <2 ppm error .
Q. How does the compound’s 3D conformation impact its biological interactions?
The thieno[3,4-d]pyridazine core adopts a planar configuration, enabling π-π stacking with aromatic residues in target proteins. Substituents like the 4-fluorophenyl group enhance hydrophobic interactions, while the thiophene carboxamide contributes to hydrogen bonding . Experimental Design : Compare docking poses (AutoDock Vina) with crystallographic data to validate binding modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological Approach :
- Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls .
- SAR analysis : Compare analogs (e.g., methoxy vs. fluoro substituents) to isolate substituent-specific effects (see table below) .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess statistical significance .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models to confirm protein targets (e.g., adenosine receptors) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) .
- In silico modeling : Combine molecular dynamics (AMBER) and free-energy calculations (MM-PBSA) to predict binding affinities .
Q. How can researchers address low solubility or stability during in vitro/in vivo studies?
- Formulation optimization : Use co-solvents (e.g., PEG-400) or nanoencapsulation (liposomes) to enhance bioavailability .
- Stability assays : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Introduce stabilizing groups (e.g., methyl on the pyridazine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
